REACTION_CXSMILES
|
C([NH:4][CH:5]1[CH:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:8]2[CH2:15][CH:16]=[CH:17][CH:18]=[C:7]2[S:6]1)(=O)C.CC(C1C=CC=CC=1)=C.N1CCCC1>C1(C)C(C)=CC=CC=1>[NH2:4][C:5]1[S:6][C:7]2[CH:18]=[CH:17][CH:16]=[CH:15][C:8]=2[C:9]=1[C:10]([O:12][CH2:13][CH3:14])=[O:11]
|
Name
|
ethyl 2-acetylaminotetrahydrobenzothiophene-3-carboxylate
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1SC=2C(C1C(=O)OCC)CC=CC2
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
CC(=C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
102 °C
|
Type
|
CUSTOM
|
Details
|
it is stirred for 20 h at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated to a constant temperature of 139° C. to 141° C
|
Type
|
CUSTOM
|
Details
|
are metered in over a period of 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then refluxed for a further 36 h
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
is brought back to the reflux point (127° C.)
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20° C.
|
Type
|
FILTRATION
|
Details
|
the Pd/carbon is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated to a residue
|
Type
|
WASH
|
Details
|
washed with three times 12 ml of 10% hydrochloric acid
|
Type
|
WASH
|
Details
|
The organic phase is washed with twice 5 ml of water
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a residue
|
Type
|
CUSTOM
|
Details
|
This is recrystallized from 50 ml of isopropanol
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC2=C(C1C(=O)OCC)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.5% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |